molecular formula C19H15F4N3O3S B2705341 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1351609-36-3

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2705341
CAS No.: 1351609-36-3
M. Wt: 441.4
InChI Key: ULSGOGVXOZARMT-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidinone core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a 2-(trifluoromethyl)benzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-11-18(27)26(12-24-16)10-9-25-30(28,29)17-4-2-1-3-15(17)19(21,22)23/h1-8,11-12,25H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSGOGVXOZARMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring. The reaction conditions often include the use of strong bases or acids as catalysts and elevated temperatures.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This step may require the use of fluorinating agents and specific solvents to achieve high yields.

    Attachment of the Trifluoromethyl Benzenesulfonamide Moiety: This step involves the sulfonation of a benzene ring followed by the introduction of the trifluoromethyl group. The reaction conditions typically include the use of sulfonating agents and trifluoromethylating reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate catalysts, solvents, and reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reaction conditions typically involve acidic or basic media and controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. Reactions are often carried out in anhydrous solvents under inert atmospheres.

    Substitution: Reagents for substitution reactions may include halogenating agents, alkylating agents, or acylating agents. Conditions vary depending on the specific reaction but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents, altering the compound’s properties.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound in drug discovery efforts.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing downstream signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s pyrimidinone core distinguishes it from analogs with pyrimidine, pyrazolopyrimidine, or furopyridine cores. For example:

  • Example 53 (): Contains a pyrazolo[3,4-d]pyrimidine core, which is more rigid due to fused rings, compared to the pyrimidinone’s ketone functionality. This rigidity may affect conformational flexibility and receptor binding .
  • Compound: Features a furo[2,3-b]pyridine core, which introduces an oxygen heteroatom, altering electronic properties compared to the pyrimidinone’s nitrogen-rich structure .

Substituent Analysis

  • Trifluoromethyl Benzenesulfonamide: The target’s 2-(trifluoromethyl)benzenesulfonamide group is unique among analogs. Compound: Incorporates a 2-fluorobenzenesulfonamide, which has a single fluorine atom instead of a trifluoromethyl group, resulting in weaker electron withdrawal .
  • Fluorophenyl Groups : The 4-fluorophenyl substituent in the target is shared with compounds in and . However, substituent positioning (e.g., 3-fluorophenyl in ) may alter steric interactions .

Physicochemical Properties

  • Melting Points : Example 53 () has a melting point of 175–178°C, indicative of crystalline stability, which may correlate with the target compound’s purity and synthetic feasibility .

Data Table: Key Structural and Property Comparisons

Compound Name / Reference Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrimidinone 4-fluorophenyl, 2-(trifluoromethyl)benzenesulfonamide Not provided Ethyl linker, dual fluorine motifs
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl), sulfonamide 589.1 Fused heterocyclic core
Compound Pyrimidine Methanesulfonamide, 4-fluorophenyl Not provided Isopropyl substituent
Compound Pyrimidine 2-fluorobenzenesulfonamide, ethylamino 401.5 Simplified sulfonamide structure

Research Implications

  • Pharmacological Potential: The target compound’s sulfonamide and fluorinated groups align with ligands for sigma receptors (), though direct evidence is lacking. Comparative studies on dopamine release modulation could elucidate its neuroactivity .

Biological Activity

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring and sulfonamide moiety, which are known to influence its biological activity. The presence of fluorine atoms enhances lipophilicity and may improve pharmacokinetic properties.

PropertyValue
Molecular FormulaC23H22F4N3O2S
Molecular Weight445.5 g/mol
CAS Number1795471-87-2
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Pyrimidine Core : Starting from 4-fluorophenyl derivatives.
  • Introduction of Trifluoromethyl Group : Using trifluoromethanesulfanylamide.
  • Formation of Sulfonamide Linkage : Through reaction with benzenesulfonyl chloride.

These steps often require specific conditions such as the use of strong bases and solvents like DMF or DMSO to facilitate the reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : In vitro studies have shown that the compound can inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The fluorinated phenyl group enhances binding to biological targets, increasing the compound's efficacy.
  • Modulation of Biochemical Pathways : Interaction with specific receptors or enzymes can lead to altered cellular responses, contributing to its therapeutic effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.
  • Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively inhibited a key enzyme involved in cancer metabolism, suggesting its potential as a therapeutic agent.
  • In Vivo Studies : Animal models have indicated that administration of the compound resulted in reduced tumor growth compared to controls, supporting its potential application in cancer therapy.

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